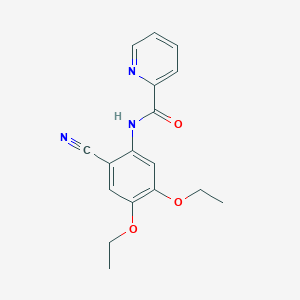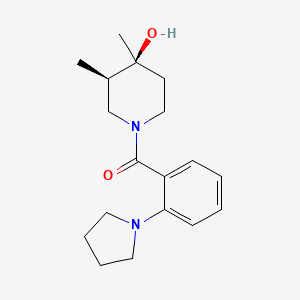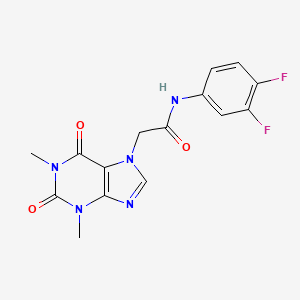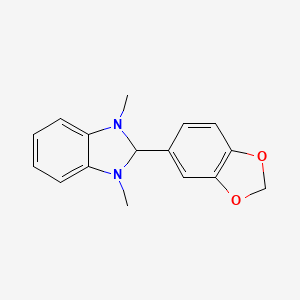
N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential biological activities. This compound belongs to the class of pyrazole carboxamides, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole carboxamides typically involves the reaction of appropriate hydrazines with carbon electrophiles to form the pyrazole core, followed by acylation to introduce the carboxamide functionality. For instance, compounds similar to this compound have been synthesized through regiospecific reactions, demonstrating the importance of precise control over the reaction conditions to achieve the desired product (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring substituted with various functional groups that significantly influence the compound's chemical properties and biological activity. Crystallographic studies provide detailed insights into the molecular geometry, confirming the structure and aiding in understanding the compound's interaction mechanisms (Kumara et al., 2018).
Scientific Research Applications
Cannabinoid Receptor Antagonists
Diaryl dihydropyrazole-3-carboxamides, structurally similar to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide, have been synthesized and evaluated for their antiobesity activity related to CB1 receptor antagonism. These compounds have shown significant body weight reduction in vivo, attributed to their CB1 antagonistic activity, and exhibited favorable pharmacokinetic profiles. Molecular modeling studies also demonstrated interactions with the CB1 receptor similar to known antagonists (Srivastava et al., 2007).
Molecular Interaction Studies
Research into the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar core structure) with the CB1 cannabinoid receptor has provided insights into the conformational preferences and pharmacophore models for cannabinoid receptor ligands. This includes studies on the binding affinities and structure-activity relationships (SAR) of these compounds (Shim et al., 2002).
Enzyme Inhibitory Activities
Compounds structurally related to this compound have been designed, synthesized, and evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies contribute to understanding the potential therapeutic applications of such compounds in treating conditions related to enzyme dysregulation (Cetin et al., 2021).
Anti-Inflammatory Applications
Research into pyrazoline derivatives containing 4-morpholinophenyl moiety, closely related to the compound , has explored their potential anti-inflammatory activities. This research helps in understanding how structural modifications in such compounds can enhance their therapeutic potential for treating inflammation-related disorders (Khalil, 2011).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-2-1-3-12(10-11)17-15(22)20-5-4-13(18-20)14(21)19-6-8-23-9-7-19/h1-5,10H,6-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVXJUDJHRGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)


![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)